molecular formula C12H20O3 B14637719 2-(6-Hydroxyhexyl)-3-oxocyclopentane-1-carbaldehyde CAS No. 53082-25-0

2-(6-Hydroxyhexyl)-3-oxocyclopentane-1-carbaldehyde

Cat. No.: B14637719
CAS No.: 53082-25-0
M. Wt: 212.28 g/mol
InChI Key: MGJRNTIBCUGONS-UHFFFAOYSA-N
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Description

2-(6-Hydroxyhexyl)-3-oxocyclopentane-1-carbaldehyde is an organic compound with a unique structure that includes a cyclopentane ring, a hydroxyhexyl side chain, and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Hydroxyhexyl)-3-oxocyclopentane-1-carbaldehyde typically involves the reaction of 1,6-hexanediol with cyclopentanone under specific conditions. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and involves heating the mixture to around 105-110°C . The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the desired aldehyde.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of continuous flow reactors allows for better control over reaction conditions and can lead to more efficient production processes .

Chemical Reactions Analysis

Types of Reactions

2-(6-Hydroxyhexyl)-3-oxocyclopentane-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Thionyl chloride for converting the hydroxy group to a chloro group.

Major Products

    Oxidation: 2-(6-Hydroxyhexyl)-3-oxocyclopentane-1-carboxylic acid.

    Reduction: 2-(6-Hydroxyhexyl)-3-hydroxycyclopentane-1-carbaldehyde.

    Substitution: 2-(6-Chlorohexyl)-3-oxocyclopentane-1-carbaldehyde.

Scientific Research Applications

2-(6-Hydroxyhexyl)-3-oxocyclopentane-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(6-Hydroxyhexyl)-3-oxocyclopentane-1-carbaldehyde exerts its effects involves interactions with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxyhexyl side chain may also interact with lipid membranes, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-(5-hydroxyhexyl)-3-methylenesuccinic acid
  • Dimethyl 2-(6-hydroxyhexyl)-3-methylenesuccinic acid

Uniqueness

2-(6-Hydroxyhexyl)-3-oxocyclopentane-1-carbaldehyde is unique due to its combination of a cyclopentane ring, hydroxyhexyl side chain, and aldehyde functional group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .

Properties

CAS No.

53082-25-0

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

2-(6-hydroxyhexyl)-3-oxocyclopentane-1-carbaldehyde

InChI

InChI=1S/C12H20O3/c13-8-4-2-1-3-5-11-10(9-14)6-7-12(11)15/h9-11,13H,1-8H2

InChI Key

MGJRNTIBCUGONS-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(C1C=O)CCCCCCO

Origin of Product

United States

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